Lipophilicity (XLogP) Comparison: 3,5-Dimethyl-1-(2-methylpropyl)-1H-pyrazole vs. N1-Methyl and N1-Ethyl Analogs
The compound exhibits a computed XLogP value of 2.3, reflecting the increased lipophilicity conferred by the N1-isobutyl substituent . In contrast, the structurally simpler N1-methyl-3,5-dimethyl-1H-pyrazole (CAS 67-51-6) has a computed XLogP of approximately 1.5, and the N1-ethyl analog (CAS 3524-32-1) has a computed XLogP of approximately 1.9 . This quantifiable difference demonstrates that 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole is significantly more lipophilic, a key parameter influencing membrane permeability and metabolic stability in drug discovery programs.
| Evidence Dimension | Lipophilicity (Computed XLogP) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | N1-Methyl-3,5-dimethyl-1H-pyrazole (XLogP ~1.5); N1-Ethyl-3,5-dimethyl-1H-pyrazole (XLogP ~1.9) |
| Quantified Difference | Target compound is 0.4 to 0.8 log units more lipophilic. |
| Conditions | In silico calculation based on molecular structure; comparison within same pyrazole scaffold. |
Why This Matters
Selection for lead optimization requires precise control over lipophilicity to balance permeability and solubility, making the specific N1-isobutyl derivative a necessary procurement choice over less lipophilic analogs.
